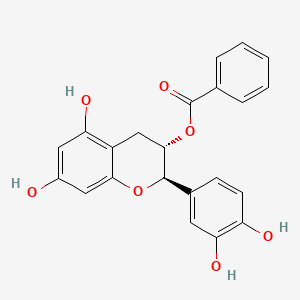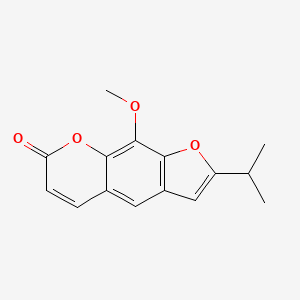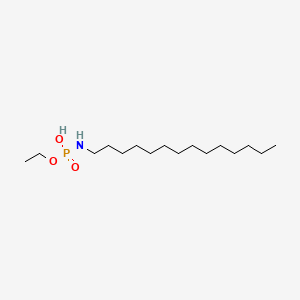
Ethyl myristylphosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl myristylphosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its unique chemical structure, which includes a phosphoryl bond (P=O) and a phosphoramidate linkage (P-N). These features make it an important molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl myristylphosphoramidate typically involves the reaction of myristylamine with ethyl phosphorodichloridate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Myristylamine} + \text{Ethyl phosphorodichloridate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl myristylphosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the ethyl or myristyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions.
Major Products:
Oxidation: Phosphoramidate oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoramidates.
Applications De Recherche Scientifique
Ethyl myristylphosphoramidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding phosphoramidate biochemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl myristylphosphoramidate involves its interaction with specific molecular targets. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Ethyl myristylphosphoramidate can be compared with other phosphoramidates, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl laurylphosphoramidate: Similar structure but with a lauryl group instead of a myristyl group.
Uniqueness: this compound is unique due to its specific combination of ethyl and myristyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other phosphoramidates may not be suitable.
Propriétés
Numéro CAS |
45261-94-7 |
|---|---|
Formule moléculaire |
C16H36NO3P |
Poids moléculaire |
321.44 g/mol |
Nom IUPAC |
ethoxy-N-tetradecylphosphonamidic acid |
InChI |
InChI=1S/C16H36NO3P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-21(18,19)20-4-2/h3-16H2,1-2H3,(H2,17,18,19) |
Clé InChI |
DYORVBSIIDYXQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCNP(=O)(O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


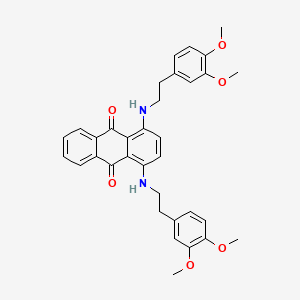
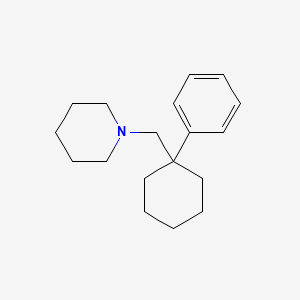
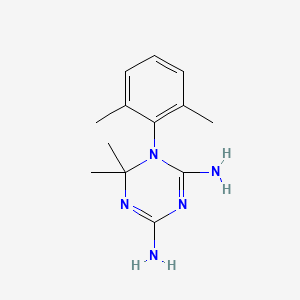

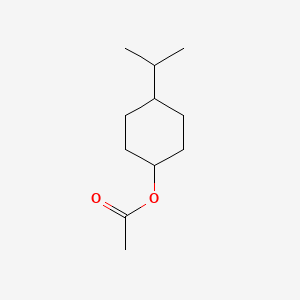

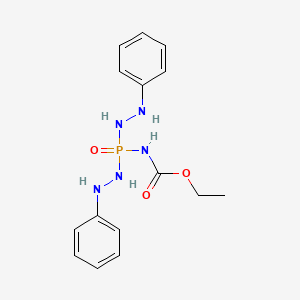
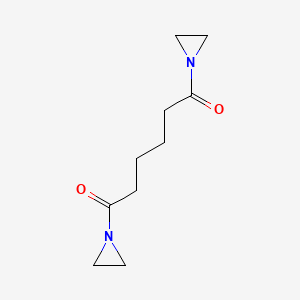

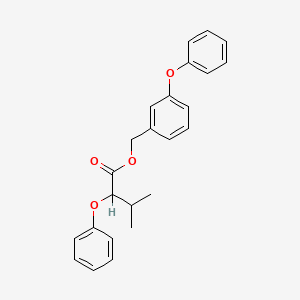
![4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol](/img/structure/B12802798.png)
